molecular formula C14H17ClN2O4 B064851 4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉 CAS No. 183322-18-1

4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉

货号 B064851
CAS 编号: 183322-18-1
分子量: 312.75 g/mol
InChI 键: ZPJLDMNVDPGZIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline and related compounds involves multiple steps, including etherification, nitration, reduction, and cyclization processes. The synthesis starts from ethyl 3,4-dihydroxybenzoate, leading to high yields and demonstrating efficiency and environmental friendliness suitable for scale-up production (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline derivatives has been extensively characterized using various analytical techniques such as IR, NMR, and mass spectrometry. These analyses confirm the molecular structure and help in understanding the compound's chemical behavior and reactivity (Gong Ping, 2005).

Chemical Reactions and Properties

Quinazoline derivatives, including 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, undergo various chemical reactions that enable their application in different fields. These reactions typically involve nucleophilic substitutions and cyclization processes that lead to diverse functionalized compounds with potential biological activities (Yiqiang Ouyang et al., 2016).

科学研究应用

  1. 抗肿瘤活性:对于喹唑啉衍生物中的关键中间体6,7-双(2-甲氧基乙氧基)喹唑啉-4(3H)-酮的合成研究显示出有希望的抗肿瘤活性,突显了这些化合物在癌症治疗中的潜力 (Sun Zhi-zhong, 2011)

  2. 厄洛替尼盐酸盐的合成:厄洛替尼盐酸盐是一种重要的药用化合物,用于癌症治疗,其合成使用了4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉作为中间体。这突显了它在合成临床重要药物中的作用 (J. Min, 2007)

  3. EGFR抑制剂的开发:该化合物已被用于合成各种喹唑啉衍生物,这些衍生物作为表皮生长因子受体(EGFR)抑制剂具有重要意义。这些抑制剂在治疗非小细胞肺癌中至关重要 (J. Man, J. Qi, Jie Jiang, Sha Li, 2020)

  4. 稳定性研究:对厄洛替尼盐酸盐的研究,包括4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉,侧重于其在各种应激条件下的稳定性,有助于了解药物的保质期和储存要求 (A. Mahajan, P. Miniyar, Amol S. Patil, Rohan U. Waghmare, Jayawant J. Patil, K. Mohanraj, R. Tiwari, 2015)

  5. PET成像在肿瘤检测中的应用:新型的18 F标记的喹唑啉衍生物,包括与4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉相关的化合物,已被合成用于肿瘤PET成像。它们的低脂溶性和对EGFR-TK的亲和性使它们适用于诊断目的 (Yan Chong, Jin Chang, Wenwen Zhao, Yong He, Yuqiao Li, Huabei Zhang, Chuanmin Qi, 2018)

  6. 抗高脂血症活性:一些与4-氯-6,7-双(2-甲氧基乙氧基)喹唑啉相关的新型喹唑啉衍生物显示出显著的抗高脂血症活性,表明它们在治疗高胆固醇等疾病中的潜力 (M. K. Kathiravan, N. Vidyasagar, R. Khiste, Aparna Chote, K. Jain, 2016)

安全和危害

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

属性

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJLDMNVDPGZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461407
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

CAS RN

183322-18-1
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 5, a mixture of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (2.28 g, 7.7 mmol) and POCl3 (10 mL) in toluene (30 mL) was heated at 125° C. for 5 hours, to afford 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid (2.212 g, 91%). 1H NMR (300 MHz, CDCl3) δ 8.86 (s, 1H), 7.44 (s, 1H), 7.34 (s, 1H), 4.34 (t, 4H), 3.89 (t, 4H), 3.50 (s, 3H), 3.49 (s, 3H); LC-MS (ESI) m/z 313 (M+H)+.
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 6,7-bis(2-methoxy-ethoxy)-quinazolone (500 mg, 1.7 mmol), from Preparation 1, in CHCl3 (10 mL) containing one drop of DMF was added oxalylchloride (490 μL, 5.6 mmol) in several portions over 5 minutes. Once foaming ceased the solution was refluxed 1.5 hours. The solvent was removed in vacuo and the residue was dissolved in 1,2-dichloroethane (20 mL) and washed two times with 80 mL saturated aqueous Na2CO3. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford solid title product (520 mg, 92%; M.P. 108°-109° C.).
Name
6,7-bis(2-methoxy-ethoxy)-quinazolone
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
490 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 3
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 5
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Reactant of Route 6
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Citations

For This Compound
32
Citations
SC Li, H Xu, WL Huang - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C20H22ClN3O4·H2O, the quinazoline and benzene ring systems are oriented at a dihedral angle of 4.99 (3). Intramolecular C—H⋯N hydrogen bonding results in …
Number of citations: 4 scripts.iucr.org
M Trinh Hai - 2015 - keep.hcmiu.edu.vn
A highly efficient and economical process in synthesizing Erlotinib Hydrochloride, as a useful drug in treatment of non-small-cell lung cancer. Erlotinib hyrochloride was synthesized in …
Number of citations: 0 keep.hcmiu.edu.vn
G Zhang, L Zha - Research on Chemical Intermediates, 2013 - Springer
Optimized synthesis and purification of erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride) were studied. Highly polar piperazine …
Number of citations: 7 link.springer.com
S Li, X Wang, Y He, M Zhao, Y Chen, J Xu… - European Journal of …, 2013 - Elsevier
Thirteen novel quinazoline nitrogen mustard derivatives were designed, synthesized and evaluated for their anticancer activities in vitro and in vivo. Cytotoxicity assays were carried out …
Number of citations: 37 www.sciencedirect.com
C Karunakara, U Aparna, V Chandregowda… - Analytical …, 2012 - Springer
A simple and rapid reverse-phase high-performance liquid chromatographic (HPLC) method for the simultaneous separation and determination of erlotinib and its process-related …
Number of citations: 17 link.springer.com
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
M Zou, B Jin, Y Liu, H Chen, Z Zhang… - Letters in Drug …, 2019 - ingentaconnect.com
Background: With the approval of gefitinib, erlotinib, afatinib, and osimertinib for clinical use, targeting Epidermal Growth Factor Receptor (EGFR) has been intensively pursued. Similar …
Number of citations: 10 www.ingentaconnect.com
WW Li, XY Wang, RL Zheng, HX Yan… - Journal of Medicinal …, 2012 - ACS Publications
Structure–activity relationship (SAR) studies of 2-(quinazolin-4-ylthio)thiazole derivatives, which are for optimizing the in vitro and in vivo antiacute myeloid leukemia (AML) activity of a …
Number of citations: 40 pubs.acs.org
JW Lee, C Choi, J Kim, S Lee, J Kim, Y Lee… - Archives of Pharmacal …, 2022 - Springer
The gene amplification of human epidermal growth factor receptor 2 (HER2) plays an essential role in the proliferation and progression of several cancers. However, HER2 inhibitors …
Number of citations: 2 link.springer.com
H Yu, Y Li, Y Ge, Z Song, C Wang, S Huang… - European Journal of …, 2016 - Elsevier
With the aim of overcoming gefitinib resistance, a series of novel quinazoline derivatives bearing an adamantyl group on the aniline ring were synthesized as potent epidermal growth …
Number of citations: 30 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。